molecular formula C12H21F3 B1390556 trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane CAS No. 1212501-63-7

trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane

Cat. No.: B1390556
CAS No.: 1212501-63-7
M. Wt: 222.29 g/mol
InChI Key: NPMMFSZXNAUQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane: is an organic compound with the molecular formula C12H21F3 and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a pentyl group and a trifluoromethyl group in a trans configuration. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, undergoes derivatization to introduce the pentyl and trifluoromethyl groups.

    Trans Configuration: The reaction conditions are controlled to ensure the trans configuration of the substituents. This often involves the use of specific catalysts and temperature control.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reference compound in analytical chemistry for the study of fluorinated organic compounds.
  • Employed in the synthesis of more complex organic molecules.

Biology:

  • Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry:

  • Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The pathways involved may include:

    Electrophilic interactions: The trifluoromethyl group can enhance the electrophilicity of the compound, making it more reactive towards nucleophiles.

    Hydrophobic interactions: The pentyl group can facilitate hydrophobic interactions with biological membranes or proteins.

Comparison with Similar Compounds

    trans-1-n-Pentyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a trifluoromethyl group.

    trans-1-n-Pentyl-4-chlorocyclohexane: Contains a chlorine atom instead of a trifluoromethyl group.

    trans-1-n-Pentyl-4-bromocyclohexane: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness:

  • The presence of the trifluoromethyl group in trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane imparts unique chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which are not observed in its non-fluorinated analogs.

Properties

IUPAC Name

1-pentyl-4-(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMFSZXNAUQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Reactant of Route 3
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Reactant of Route 4
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Reactant of Route 5
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Reactant of Route 6
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.